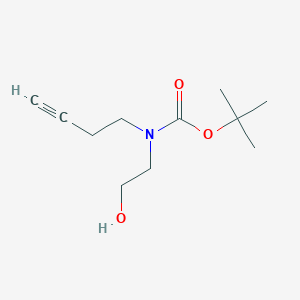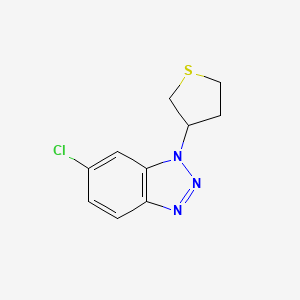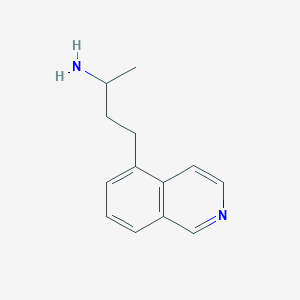![molecular formula C24H31N3O3S B13562340 N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide CAS No. 1007763-39-4](/img/structure/B13562340.png)
N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is a complex organic compound featuring an adamantane moiety, a quinazolinone core, and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the adamantane group and the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
Chemistry
In chemistry, N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide could be explored for its therapeutic potential. Its structural features may confer activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of advanced materials, such as polymers or coatings. Its unique properties can be leveraged to enhance the performance of these materials.
作用机制
The mechanism of action of N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.
相似化合物的比较
Similar Compounds
Similar compounds include other adamantane derivatives and quinazolinone-based molecules. Examples include:
- N-(Adamantan-1-yl)-2-chloroacetamide
- N-(Adamantan-1-yl)amides
- Quinazolinone derivatives with various substituents
Uniqueness
N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is unique due to its combination of an adamantane moiety, a quinazolinone core, and a thioether linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
1007763-39-4 |
|---|---|
分子式 |
C24H31N3O3S |
分子量 |
441.6 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-2-[3-(3-hydroxypropyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C24H31N3O3S/c1-15(21(29)26-24-12-16-9-17(13-24)11-18(10-16)14-24)31-23-25-20-6-3-2-5-19(20)22(30)27(23)7-4-8-28/h2-3,5-6,15-18,28H,4,7-14H2,1H3,(H,26,29) |
InChI 键 |
WGMFNFOEGNCSFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)SC4=NC5=CC=CC=C5C(=O)N4CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)
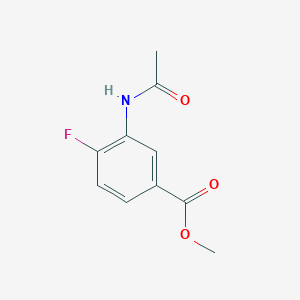
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)
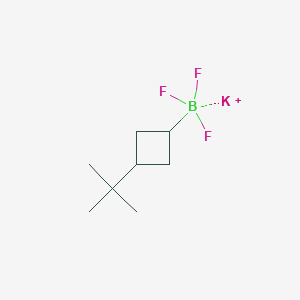
![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)
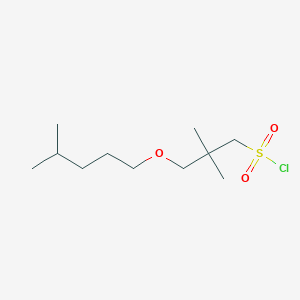
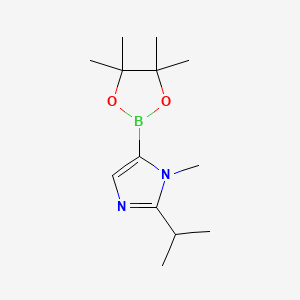
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)

